5-Bromopyridine-2-sulfonamide

Overview

Description

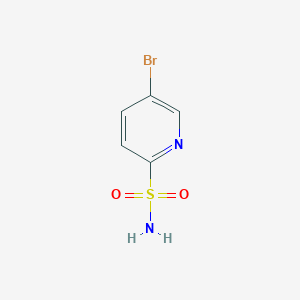

5-Bromopyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a sulfonamide group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which 5-bromopyridine-2-sulfonamide belongs, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, a crucial component for DNA synthesis in bacteria .

Biochemical Pathways

The inhibition of dihydropteroate synthase by this compound disrupts the synthesis of folic acid in bacteria . Folic acid is a vital cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, this compound effectively halts DNA replication in bacteria, preventing their growth and proliferation .

Pharmacokinetics

It is generally known that sulfonamides have high gastrointestinal absorption . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may readily cross biological membranes .

Result of Action

The inhibition of folic acid synthesis by this compound results in the cessation of bacterial growth and proliferation . This is due to the disruption of DNA synthesis, which is crucial for cell division and growth .

Action Environment

The action of this compound, like other sulfonamides, is influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s bioavailability and efficacy .

Biochemical Analysis

Biochemical Properties

5-Bromopyridine-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can result in changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, it can affect the activity of cytochrome P450 enzymes, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on various biochemical processes within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern is crucial for understanding the compound’s overall effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyridine-2-sulfonamide typically involves the bromination of pyridine-2-sulfonamide. One common method is the reaction of pyridine-2-sulfonamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The

Biological Activity

5-Bromopyridine-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a sulfonamide functional group. This structure contributes to its biological activity, particularly in inhibiting certain enzymes and interacting with biological targets.

The biological activity of this compound is primarily linked to its role as an inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA XII. These enzymes are often overexpressed in tumors and play a crucial role in regulating pH and CO2 levels within cells, making them attractive targets for cancer therapy.

Inhibition of Carbonic Anhydrases

Research indicates that this compound exhibits potent inhibitory activity against CA IX and CA XII. In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines that overexpress these isoforms. For instance, one study reported an IC50 value of approximately 1.08 μM for CA IX inhibition, suggesting strong potential for therapeutic applications in oncology .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it possesses bacteriostatic effects, likely due to its ability to interfere with folic acid synthesis in bacteria .

Case Studies

- Antitumor Activity : A study investigating the antitumor effects of sulfonamide derivatives, including this compound, found that it significantly inhibited the growth of breast cancer cells under hypoxic conditions. The compound was shown to reverse acidification in the tumor microenvironment, enhancing its efficacy .

- Antibacterial Effects : Another study assessed the antibacterial properties of various sulfonamides, including this compound, against resistant strains of Klebsiella pneumoniae. The results indicated a promising MIC of 0.39 μg/mL for one derivative, highlighting the potential for developing new antibiotics based on this scaffold .

Summary of Biological Activities

| Activity Type | Target | IC50/MIC Values | Notes |

|---|---|---|---|

| Carbonic Anhydrase Inhibition | CA IX and CA XII | ~1.08 μM | Significant reduction in cancer cell viability |

| Antimicrobial | Various bacterial strains | MIC: 0.39 μg/mL | Effective against resistant Klebsiella pneumoniae |

| Antioxidant | DPPH Radical Scavenging | IC50: 0.66 - 1.75 mM | Moderate activity observed |

Properties

IUPAC Name |

5-bromopyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPDTZOKNNJLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19642-68-3 | |

| Record name | 5-bromopyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.